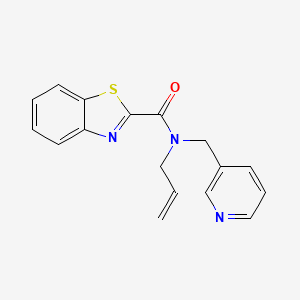![molecular formula C18H16N6O B3794798 N-[2-(1H-indol-3-yl)ethyl]-2-(2H-tetrazol-5-yl)benzamide](/img/structure/B3794798.png)
N-[2-(1H-indol-3-yl)ethyl]-2-(2H-tetrazol-5-yl)benzamide
Übersicht
Beschreibung
N-[2-(1H-indol-3-yl)ethyl]-2-(2H-tetrazol-5-yl)benzamide is a compound that combines the structural features of indole, tetrazole, and benzamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(2H-tetrazol-5-yl)benzamide typically involves the coupling of tryptamine with a benzoyl chloride derivative containing a tetrazole moiety. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety would yield indole-3-carboxylic acid derivatives, while reduction of a nitro group would yield the corresponding amine.
Wissenschaftliche Forschungsanwendungen
N-[2-(1H-indol-3-yl)ethyl]-2-(2H-tetrazol-5-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving indole and tetrazole derivatives.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the tetrazole moiety can mimic the carboxylate group in biological systems. These interactions can modulate various signaling pathways and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound is similar in structure but contains an isobutylphenyl group instead of a tetrazole moiety.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: This compound contains a methoxynaphthalenyl group instead of a tetrazole moiety.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-2-(2H-tetrazol-5-yl)benzamide is unique due to the presence of the tetrazole moiety, which imparts distinct chemical and biological properties. The tetrazole group can enhance the compound’s stability and bioavailability, making it a valuable scaffold for drug design.
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(2H-tetrazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c25-18(15-7-2-1-6-14(15)17-21-23-24-22-17)19-10-9-12-11-20-16-8-4-3-5-13(12)16/h1-8,11,20H,9-10H2,(H,19,25)(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXZTLGMDNPYBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNN=N2)C(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-phenylpropyl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B3794725.png)
![1-[2-(3-ethoxyphenyl)isonicotinoyl]-4-methylpiperazine](/img/structure/B3794732.png)
![4-fluoro-N-(3-{[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amino}-3-oxopropyl)benzamide](/img/structure/B3794744.png)
amino]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B3794746.png)
![N-(4-isopropylphenyl)-1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B3794749.png)
![2-(4-chlorophenyl)-N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-2-hydroxyacetamide](/img/structure/B3794758.png)

![N-[2-(1-methyl-2-piperidinyl)ethyl]-6-[(2-pyridinylmethyl)amino]nicotinamide](/img/structure/B3794795.png)
![1-ethyl-4-{2-[(4-methoxy-1-piperidinyl)carbonyl]-2,3-dihydro-1H-inden-2-yl}piperazine](/img/structure/B3794812.png)
![2-[1-(1-methylpiperidin-4-yl)-4-phenyl-1H-imidazol-5-yl]-1H-indole](/img/structure/B3794819.png)
![4-({6-[3-(1-pyrrolidin-1-ylethyl)phenyl]pyrazin-2-yl}carbonyl)morpholine](/img/structure/B3794832.png)
![2-(7-Methyl-4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B3794833.png)
![ethyl 3-(2-fluorobenzyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]-3-piperidinecarboxylate](/img/structure/B3794841.png)
![N-allyl-4-(2-methyl-2H-tetrazol-5-yl)-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B3794844.png)
